
(4-Methyl-1H-imidazol-5-yl)methyl methacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methyl-1H-imidazol-5-yl)methyl methacrylate is a compound that combines the structural features of imidazole and methacrylate Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while methacrylate is a derivative of methacrylic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-1H-imidazol-5-yl)methyl methacrylate typically involves the reaction of 4-methyl-1H-imidazole with methacryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methacryloyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Methyl-1H-imidazol-5-yl)methyl methacrylate can undergo various chemical reactions, including:
Polymerization: The methacrylate group can undergo free radical polymerization to form polymers with imidazole functionalities.
Substitution Reactions: The imidazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Oxidation and Reduction: The imidazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used for free radical polymerization.
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products Formed
Polymerization: Polymers with imidazole side chains.
Substitution Reactions: Substituted imidazole derivatives.
Oxidation and Reduction: Oxidized or reduced imidazole compounds.
Applications De Recherche Scientifique
(4-Methyl-1H-imidazol-5-yl)methyl methacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of functional polymers with imidazole groups, which can act as ligands for metal ions.
Biology: Imidazole-containing polymers can be used in bioseparation processes, such as affinity chromatography for protein purification.
Industry: Used in the production of advanced materials, such as coatings and adhesives, where the imidazole group can improve adhesion and thermal stability.
Mécanisme D'action
The mechanism of action of (4-Methyl-1H-imidazol-5-yl)methyl methacrylate is primarily related to its ability to form polymers and interact with various molecular targets. The imidazole group can coordinate with metal ions, making it useful in catalysis and metal ion sequestration. Additionally, the methacrylate group allows for polymerization, leading to the formation of materials with specific properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Methyl-1H-imidazol-5-yl)methyl acrylate: Similar structure but with an acrylate group instead of a methacrylate group.
(4-Methyl-1H-imidazol-5-yl)methyl ethacrylate: Similar structure but with an ethacrylate group.
(4-Methyl-1H-imidazol-5-yl)methyl butacrylate: Similar structure but with a butacrylate group.
Uniqueness
(4-Methyl-1H-imidazol-5-yl)methyl methacrylate is unique due to the presence of both imidazole and methacrylate functionalities. This combination allows for the formation of polymers with specific properties, such as enhanced thermal stability and metal ion coordination. The methacrylate group also provides a reactive site for polymerization, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C9H12N2O2 |
|---|---|
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
(5-methyl-1H-imidazol-4-yl)methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C9H12N2O2/c1-6(2)9(12)13-4-8-7(3)10-5-11-8/h5H,1,4H2,2-3H3,(H,10,11) |
Clé InChI |
GLZOOCLXXAOBLC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=CN1)COC(=O)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Azabicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B11769484.png)


![2-((3bR,4aS)-3-(Difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetic acid](/img/structure/B11769520.png)
![6-((4-Methoxyphenyl)tellanyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B11769522.png)
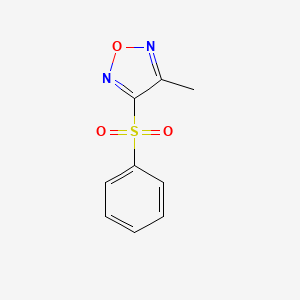
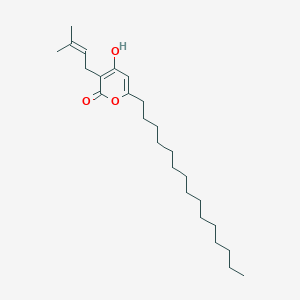
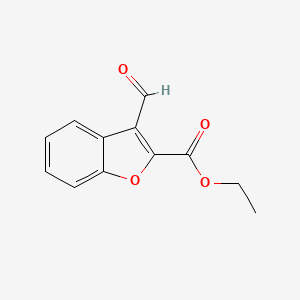
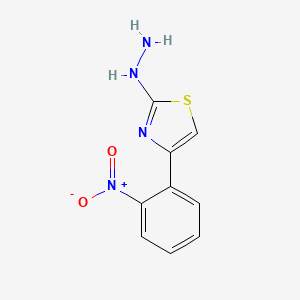
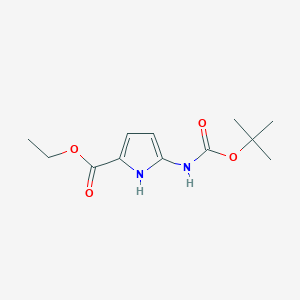
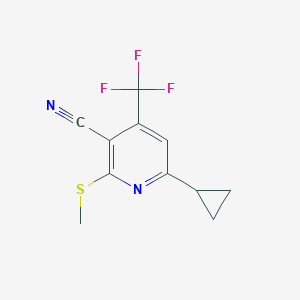
![3,6-Dichloro-N-(4-phenoxyphenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11769554.png)

![(3R,4R)-4-(Methoxycarbonyl)bicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B11769572.png)
